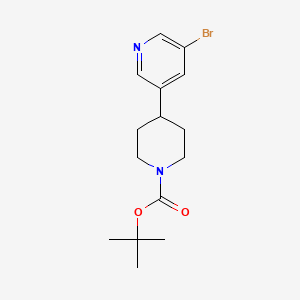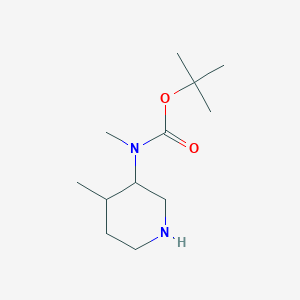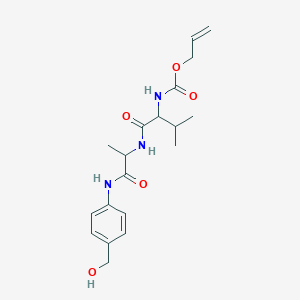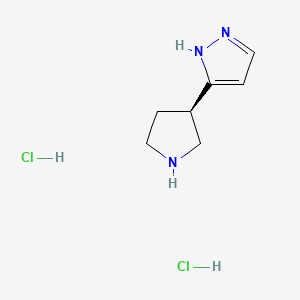
3-Bromo-5-(N-Boc-piperidin-4-yl)pyridine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-Bromo-5-(N-Boc-piperidin-4-il)piridina es un compuesto químico que presenta un átomo de bromo en la posición 3 y un grupo piperidina protegido con Boc en la posición 5 de un anillo de piridina
Métodos De Preparación
Rutas Sintéticas y Condiciones de Reacción
La síntesis de 3-Bromo-5-(N-Boc-piperidin-4-il)piridina generalmente implica los siguientes pasos:
Protección Boc: La protección del nitrógeno de piperidina con un grupo Boc (terc-butoxicarbonilo).
Reacción de Acoplamiento: El acoplamiento de la piperidina protegida con Boc con la piridina bromada.
Los reactivos comunes utilizados en estas reacciones incluyen bromo o N-bromosuccinimida para la bromación, y dicarbonato de di-terc-butilo para la protección Boc. La reacción de acoplamiento a menudo emplea métodos de acoplamiento cruzado catalizados por paladio como el acoplamiento de Suzuki-Miyaura .
Métodos de Producción Industrial
La producción industrial de 3-Bromo-5-(N-Boc-piperidin-4-il)piridina sigue rutas sintéticas similares pero a mayor escala. La optimización de las condiciones de reacción, como la temperatura, el solvente y la concentración del catalizador, es crucial para maximizar el rendimiento y la pureza.
Análisis De Reacciones Químicas
Tipos de Reacciones
3-Bromo-5-(N-Boc-piperidin-4-il)piridina experimenta diversas reacciones químicas, que incluyen:
Reacciones de Sustitución: El átomo de bromo puede ser reemplazado por otros nucleófilos.
Reacciones de Desprotección: El grupo Boc puede eliminarse en condiciones ácidas para producir la amina libre.
Reacciones de Acoplamiento Cruzado: El compuesto puede participar en reacciones de acoplamiento cruzado catalizadas por paladio, como el acoplamiento de Suzuki-Miyaura.
Reactivos y Condiciones Comunes
Sustitución: Nucleófilos como aminas o tioles en presencia de una base.
Desprotección: Ácido trifluoroacético o ácido clorhídrico.
Acoplamiento Cruzado: Catalizadores de paladio, ácidos borónicos y bases como el carbonato de potasio.
Productos Principales
Sustitución: Diversas piridinas sustituidas.
Desprotección: 3-Bromo-5-(piperidin-4-il)piridina.
Acoplamiento Cruzado: Compuestos biarílicos o heteroarílicos.
Aplicaciones Científicas De Investigación
3-Bromo-5-(N-Boc-piperidin-4-il)piridina se utiliza en varias áreas de investigación:
Química: Como bloque de construcción en la síntesis de moléculas orgánicas complejas.
Biología: En el desarrollo de compuestos bioactivos y candidatos a fármacos.
Medicina: Como precursor en la síntesis de intermediarios farmacéuticos.
Industria: En la producción de productos químicos finos y materiales
Mecanismo De Acción
El mecanismo de acción de 3-Bromo-5-(N-Boc-piperidin-4-il)piridina depende de su aplicación. En química medicinal, puede actuar como un ligando o inhibidor, interactuando con objetivos moleculares específicos, como enzimas o receptores. El grupo Boc proporciona estabilidad durante las transformaciones sintéticas, mientras que el átomo de bromo permite una mayor funcionalización .
Comparación Con Compuestos Similares
Compuestos Similares
- 5-Bromo-3-nitro-2-(piperidin-1-il)piridina
- Ácido 5-Bromo-3-piridilborónico
- 3-Bromo-5-(piperidin-4-il)piridina
Unicidad
3-Bromo-5-(N-Boc-piperidin-4-il)piridina es único debido a la presencia de un átomo de bromo y un grupo piperidina protegido con Boc. Esta combinación permite aplicaciones sintéticas versátiles y proporciona un equilibrio entre reactividad y estabilidad .
Propiedades
IUPAC Name |
tert-butyl 4-(5-bromopyridin-3-yl)piperidine-1-carboxylate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H21BrN2O2/c1-15(2,3)20-14(19)18-6-4-11(5-7-18)12-8-13(16)10-17-9-12/h8-11H,4-7H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MZAYIDCDFSOOJH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC(CC1)C2=CC(=CN=C2)Br |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H21BrN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
341.24 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![(1r,4r,5r)-2,2,5,6-Tetrachloro-1,7-bis(chloromethyl)-7-(dichloromethyl)bicyclo[2.2.1]heptane](/img/structure/B12303156.png)
![10-(Cyclopropylmethyl)-13-methoxy-1-methyl-10-azatricyclo[7.3.1.02,7]trideca-2(7),3,5-trien-4-ol](/img/structure/B12303169.png)
![[11-Ethyl-8,16,18-trihydroxy-13-(hydroxymethyl)-6-methoxy-11-azahexacyclo[7.7.2.12,5.01,10.03,8.013,17]nonadecan-4-yl] benzoate](/img/structure/B12303170.png)
![rac-(2R,3S)-1-{[(9H-fluoren-9-yl)methoxy]carbonyl}-3-(trifluoromethyl)piperidine-2-carboxylic acid, cis](/img/structure/B12303183.png)





![2H-1-Benzopyran-2-one, 7-[(3,3-dimethyloxiranyl)methoxy]-6-methoxy-](/img/structure/B12303243.png)
![[1,3-bis(1-naphthalen-1-ylethyl)-1,3,2-diazaphosphol-2-yl] trifluoromethanesulfonate](/img/structure/B12303252.png)
![(2S)-2-{[1-(2,1,3-Benzothiadiazole-4-sulfonyl)piperidin-4-YL]formamido}-4-(methylsulfanyl)butanoic acid](/img/structure/B12303259.png)

